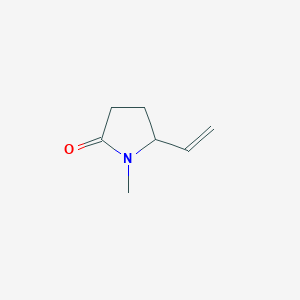

1-Methyl-5-vinylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-ethenyl-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3 |

InChI Key |

CAMTXCZONDSTBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCC1=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 1-Methyl-5-vinylpyrrolidin-2-one and related pyrrolidinone derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|---|

| This compound | 1-Me, 5-vinyl | C₇H₁₁NO | 125.17 | 122663-18-7 | Reactive vinyl group; (S)-isomer noted |

| N-Methylpyrrolidone (NMP) | 1-Me | C₅H₉NO | 99.14 | 872-50-4 | Common solvent; no vinyl group |

| 5-Methylpyrrolidin-2-one | 5-Me | C₅H₉NO | 99.14 | 108-27-0 | Methyl at 5-position; no vinyl |

| 1-Benzyl-5-pentoxypyrrolidin-2-one | 1-Bn, 5-pentoxy | C₁₆H₂₁NO₂ | 263.35 | 136410-31-6 | Bulky benzyl and alkoxy substituents |

| 3-Benzoyl-N-vinylpyrrolidin-2-one | 3-Bz, 1-vinyl | C₁₂H₁₁NO₂ | 201.22 | 125330-80-5 | Benzoyl and vinyl groups; synthetic utility |

Key Observations :

- Substituent Position : The placement of substituents (e.g., 1-methyl vs. 5-methyl) significantly alters steric and electronic properties. For instance, 5-Methylpyrrolidin-2-one lacks the vinyl group, reducing its reactivity in addition or polymerization reactions compared to this compound .

- Functional Groups: The vinyl group in this compound enables cycloaddition or radical polymerization, as seen in N-vinylpyrrolidinone derivatives used to synthesize substituted pyrrolines .

Physicochemical Properties

However, inferences can be made:

- Polarity: NMP (1-methyl) is highly polar and water-miscible, making it a versatile solvent.

- Reactivity: The vinyl group in this compound likely enhances reactivity compared to NMP or 5-Methylpyrrolidin-2-one. For example, N-vinylpyrrolidinones participate in carbanion-mediated syntheses of pyrrolines, suggesting similar utility for the vinyl-substituted compound .

Preparation Methods

Catalytic Hydrogenation and Amine Functionalization

A critical pathway for synthesizing pyrrolidinone derivatives involves catalytic hydrogenation of nitriles in the presence of amines. As detailed in US4621145A , the hydrogenation of 5-oxo-2-pyrrolidinoneacetonitrile (1) with dimethylamine and hydrogen gas over a palladium catalyst (e.g., Pd/BaSO₄ or Pd/Al₂O₃) yields N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine (3) . This reaction typically proceeds in inert solvents like methanol or water at ambient temperatures (20–100°C) under hydrogen pressures of 1–20 atm .

N-Oxide Formation and Cope Elimination

The Cope elimination of N-oxides is a cornerstone reaction for introducing vinyl groups into pyrrolidinone systems. In US4621145A , N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine (2) is oxidized to its N-oxide (3) using hydrogen peroxide in methanol or ethanol . Subsequent pyrolysis of the N-oxide at 140–185°C under reduced pressure induces elimination, producing 5-vinyl-2-pyrrolidinone (4) alongside N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine as a by-product .

Key Reaction Parameters :

| Step | Conditions | Catalyst/Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (30%) in MeOH/EtOH | None | 20–25°C | Ambient | 85–90% |

| Pyrolysis | Thermal decomposition | None | 150°C | 10 mm Hg | 70–75% |

By-Product Management :

The basic by-product is removed via acidic ion-exchange resin (e.g., Amberlite IR-120, H⁺ form), leaving neutral aqueous 5-vinyl-2-pyrrolidinone for subsequent hydrolysis .

Hydrolysis and Lactam Ring Opening

Hydrolysis of 5-vinyl-2-pyrrolidinone (4) in acidic media (e.g., 5% HCl at 95–100°C) yields 4-amino-5-hexenoic acid (5) . While this step is peripheral to the target compound, it underscores the reactivity of the lactam ring under harsh conditions. For 1-methyl-5-vinylpyrrolidin-2-one synthesis, maintaining the lactam structure while introducing the methyl group is essential.

Alternative Routes via Pyrrolidine Functionalization

The Chinese patent CN114195759A describes the use of vinylpyrrolidone in synthesizing 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine . Although the target compound differs, the methodology highlights the utility of vinylpyrrolidone intermediates in cross-coupling reactions. For instance, refluxing methyl 6-methylnicotinate with vinylpyrrolidone in toluene (110°C, 8 hours) forms a salt intermediate, which undergoes acid hydrolysis and reduction .

Hypothetical Application :

A similar strategy could involve reacting 1-methylpyrrolidin-2-one with a vinylating agent (e.g., vinyl bromide) under basic conditions. However, this approach requires validation through experimental data.

Chirality and Enantiomeric Control

The optical purity of intermediates significantly impacts the final product’s stereochemistry. In US4621145A , the use of L-glutamic acid as a starting material ensures enantiomeric control during the synthesis of 5-oxo-2-pyrrolidinoneacetonitrile . For this compound, chiral resolution techniques or asymmetric synthesis would be necessary to isolate desired enantiomers.

Analytical and Optimization Data

US4621145A provides critical insights into reaction optimization:

-

Hydrogenation Efficiency : Pd/BaSO₄ achieves higher conversion rates than Pd/Al₂O₃ due to superior surface area and dispersion .

-

Temperature Effects : Pyrolysis at 150°C maximizes vinylpyrrolidinone yield while minimizing decomposition .

-

Solvent Impact : Methanol enhances N-oxide solubility during oxidation, whereas water simplifies by-product removal .

Q & A

Basic: What are the optimal conditions for synthesizing 1-Methyl-5-vinylpyrrolidin-2-one, and how can yield be maximized?

The synthesis typically involves multi-step processes, such as Michael addition followed by cyclization. Key parameters include:

- Temperature control : Maintain 0–5°C during nucleophilic vinylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .

- Catalyst use : Transition-metal catalysts (e.g., Pd) may improve vinyl group incorporation .

Yield optimization requires iterative monitoring via TLC or HPLC to isolate intermediates .

Basic: How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

- 1H/13C NMR : Assign peaks for the vinyl group (δ 5.2–5.8 ppm for protons; δ 120–130 ppm for carbons) and lactam carbonyl (δ 170–175 ppm) .

- High-resolution MS : Confirm molecular ion ([M+H]+) with mass accuracy <2 ppm. Fragmentation patterns should align with pyrrolidinone backbone cleavage .

Advanced: What strategies ensure stereochemical control during the synthesis of this compound derivatives?

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce desired stereochemistry at the 5-position .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed vinylation to achieve enantiomeric excess >90% .

- HPLC chiral analysis : Validate purity using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Advanced: How can this compound be radiolabeled for pharmacokinetic imaging studies?

- Tritiation : Catalytic hydrogenation with tritium gas under Pd/C catalysis introduces 3H at the vinyl group .

- Quality control : Purify via reverse-phase HPLC and confirm specific activity using scintillation counting .

Intermediate: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Target binding assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .

- Cytotoxicity screening : Conduct MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced: How can conflicting data on reaction yields for vinylpyrrolidinone derivatives be resolved?

- Replicate conditions : Standardize solvent purity, moisture levels, and inert atmosphere (N2/Ar) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., oligomers from uncontrolled vinyl polymerization) .

Basic: What analytical methods are critical for assessing the purity of this compound?

- HPLC-DAD : Monitor UV absorption at 210–220 nm (lactam carbonyl) with C18 columns and acetonitrile/water gradients .

- Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent hydrolysis .

Intermediate: How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?

- Polar solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, increasing substitution rates .

- Low temperatures (0–25°C) : Suppress elimination pathways competing with nucleophilic attack .

Advanced: What computational methods aid in predicting the structure-activity relationships (SAR) of this compound analogs?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with biological activity using Gaussian or DFT .

Advanced: What degradation pathways are observed in this compound under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.